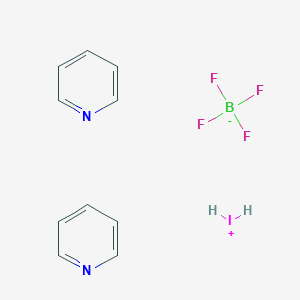

Bis(pyridine)iodonium tetrafluoroborate

Descripción

The exact mass of the compound Bis(Pyridine)iodonium(1)tetrafluoroborate is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Onium Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

iodanium;pyridine;tetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C5H5N.BF4.H2I/c2*1-2-4-6-5-3-1;2-1(3,4)5;/h2*1-5H;;1H2/q;;-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVXJCTSZJWIBQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.C1=CC=NC=C1.C1=CC=NC=C1.[IH2+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BF4IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50447027 | |

| Record name | Bis(pyridine)iodonium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50447027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15656-28-7 | |

| Record name | Bis(pyridine)iodonium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50447027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Bis(pyridine)iodonium Tetrafluoroborate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(pyridine)iodonium tetrafluoroborate (B81430), commonly known as Barluenga's reagent, is a versatile and mild electrophilic iodinating and oxidizing agent with broad applications in organic synthesis.[1][2][3] Its reactivity stems from the unique electronic structure of the bis(pyridine)iodonium cation, specifically the three-center four-electron (3c-4e) bond formed between the iodine atom and the two nitrogen atoms of the pyridine (B92270) ligands. This guide provides a comprehensive overview of the core mechanism of action of this reagent, detailing its role in key chemical transformations. The discussion is supported by quantitative data, detailed experimental protocols for representative reactions, and visualizations of reaction pathways to facilitate a deeper understanding for researchers in organic synthesis and drug development.

Core Principles: The Three-Center Four-Electron Bond

The key to understanding the reactivity of bis(pyridine)iodonium tetrafluoroborate lies in the nature of the [N-I-N]⁺ cation. This linear or near-linear arrangement is a classic example of a three-center four-electron (3c-4e) bond. In this hypervalent iodine(I) species, the iodine atom is formally electron-deficient, rendering it highly electrophilic.

The molecular orbital description of the 3c-4e bond involves a filled bonding orbital, a filled non-bonding orbital, and an empty antibonding orbital. The majority of the electron density in the highest occupied molecular orbital (HOMO) is located on the more electronegative pyridine ligands, leaving the central iodine atom with a significant partial positive charge. This polarization facilitates the transfer of an iodonium (B1229267) ion (I⁺) to a wide range of nucleophiles.

Mechanism of Action in Key Transformations

This compound is employed in a variety of synthetic transformations, primarily as an electrophilic iodine source for iodination reactions and as an oxidant.

Electrophilic Iodination of Alkenes and Alkynes

Barluenga's reagent is a highly effective reagent for the iodination of unsaturated carbon-carbon bonds under mild conditions.[1][2] The generally accepted mechanism proceeds through the following steps:

-

Dissociation of a Pyridine Ligand: In solution, one of the pyridine ligands dissociates from the iodonium complex to generate a highly reactive, coordinatively unsaturated [I(Py)]⁺ species.

-

Formation of an Iodonium Ion: The electrophilic [I(Py)]⁺ is then attacked by the π-electrons of the alkene or alkyne, leading to the formation of a cyclic iodonium ion intermediate.

-

Nucleophilic Ring Opening: The strained three-membered ring of the iodonium ion is susceptible to nucleophilic attack. This can be an external nucleophile present in the reaction mixture (e.g., solvent, halide ions) or an intramolecular nucleophile, leading to iodocyclization products. The attack typically proceeds via an Sₙ2 mechanism, resulting in anti-addition across the double or triple bond.

Reaction Pathway: Electrophilic Iodination of an Alkene

Oxidation of Alcohols

This compound is also a versatile oxidizing agent for alcohols, with the reaction outcome being tunable by the reaction conditions.[4] Secondary alcohols are typically oxidized to ketones under thermal conditions.[1][2] Under photolytic conditions, cycloalkanols can undergo oxidative cleavage to yield ω-iodocarbonyl compounds.[1][2]

The proposed mechanism for the oxidation of a secondary alcohol involves:

-

Formation of an Alkoxyiodonium Intermediate: The alcohol oxygen attacks the electrophilic iodine center, displacing a pyridine ligand to form an alkoxyiodonium species.

-

Deprotonation: A base present in the reaction mixture removes the proton from the alcohol oxygen, yielding a neutral hypervalent iodine intermediate.

-

Elimination: Subsequent elimination, the mechanism of which can vary (e.g., E2-type), leads to the formation of the ketone, iodopyridine, and a protonated pyridine molecule.

Conclusion

This compound is a powerful synthetic tool whose reactivity is governed by the unique properties of the three-center four-electron bond in its cationic core. This feature makes it an excellent source of electrophilic iodine for a variety of transformations, including the iodination of unsaturated systems and the oxidation of alcohols. Its mild reaction conditions and amenability to photochemistry further broaden its synthetic utility. A thorough understanding of its mechanism of action, as detailed in this guide, is crucial for its effective application in the synthesis of complex organic molecules and in the development of novel pharmaceuticals. The provided experimental protocols and quantitative data serve as a practical starting point for researchers looking to employ this versatile reagent in their work.

References

Spectroscopic and Synthetic Insights into Bis(pyridine)iodonium Tetrafluoroborate

An In-depth Technical Guide for Researchers

Bis(pyridine)iodonium tetrafluoroborate (B81430), often referred to as Barluenga's Reagent, is a versatile and mild iodinating and oxidizing agent used in a wide array of organic transformations.[1][2][3] Its stability as a solid and solubility in common organic solvents make it a valuable tool for synthetic chemists.[1][2] This guide provides a comprehensive overview of the spectroscopic data for bis(pyridine)iodonium tetrafluoroborate, along with detailed experimental protocols for its synthesis.

Spectroscopic Data

The structural characterization of this compound is well-documented through various spectroscopic techniques. The following tables summarize the key nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

Table 1: ¹H NMR Spectroscopic Data

| Solvent | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment | Reference |

| CD₃CN | 8.79 | dd | 6.3, 1.2 | 4 H | [1][2] |

| 8.26 | tt | 7.8, 1.5 | 2 H | [1][2] | |

| 7.64 | dd | 7.8, 6.6 | 4 H | [1][2] | |

| CD₂Cl₂ | 8.79-8.82 | m | - | 4H, H2 and H6 | [4] |

Table 2: ¹³C NMR Spectroscopic Data

| Solvent | Chemical Shift (δ) ppm | Assignment | Reference |

| CD₃CN | 149.7 | - | [1][2] |

| 142.3 | - | [1][2] | |

| 127.9 | - | [1][2] | |

| CD₂Cl₂ | 150.1 | C2 and C6 | [4] |

| 142.6 | C4 | [4] | |

| 128.4 | C3 and C5 | [4] |

Table 3: ¹⁹F NMR Spectroscopic Data

| Solvent | Chemical Shift (δ) ppm | Reference |

| CD₃CN | -151.60, -151.65 | [1][2] |

| -151.76, -151.81 (recrystallized) | [1][2] | |

| CD₂Cl₂ | -150.08 (¹⁰BF₄), -150.13 (¹¹BF₄) | [4] |

Table 4: IR Spectroscopic Data

| Technique | Wavenumber (cm⁻¹) | Reference |

| ATR | 1600, 1453, 1062, 786, 659 | [1][2] |

Table 5: Mass Spectrometry Data

| Technique | Calculated m/z | Found m/z | Ion | Reference |

| HRMS (ESI) | 288.9889 | 288.9923 | [C₁₀H₁₀IN₂]⁺ | [4] |

Experimental Protocols

The synthesis of this compound is a well-established procedure. The following protocol is based on the method described in Organic Syntheses.[1][2]

A. Preparation of Silver Tetrafluoroborate on SiO₂

-

To a 500-mL round-bottomed flask containing deionized water (50 mL), add tetrafluoroboric acid (6.3 mL, 50 mmol).

-

Stir the solution at room temperature for 2 minutes.

-

Add silver carbonate (6.89 g, 25.0 mmol) in portions over 2 minutes.

-

Stir the mixture rapidly until all solids dissolve to form a grey solution (approximately 20 minutes).

-

Add silica (B1680970) gel (10.0 g) and stir for an additional 5 minutes.

-

Remove the stir bar and evaporate the water on a rotary evaporator at 55 °C and 80 mmHg to obtain silver tetrafluoroborate on silica gel as a free-flowing powder.[1][2]

B. Synthesis of this compound

-

To the flask containing the silver tetrafluoroborate on silica gel, add dichloromethane (B109758) (300 mL) and a magnetic stir bar.

-

Add pyridine (B92270) (8.1 mL, 100 mmol) to the stirring mixture at room temperature.[1][2]

-

After one minute, add iodine flakes (12.69 g, 50.0 mmol). A yellow precipitate of silver iodide will form immediately.[1][2]

-

Stir the mixture vigorously for 1 hour.

-

Filter the mixture through a Büchner funnel to remove the silver iodide and silica gel.

-

Wash the solid residue with dichloromethane.

-

Concentrate the filtrate under reduced pressure.

-

Precipitate the product by adding diethyl ether.

-

Collect the white powder by filtration, wash with diethyl ether, and dry under vacuum.[1][2]

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Synthetic workflow for this compound.

References

An In-Depth Technical Guide to Barluenga's Reagent: Discovery, History, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Barluenga's reagent, formally known as Bis(pyridine)iodonium(I) tetrafluoroborate (B81430) (IPy₂BF₄). We delve into the historical context of its discovery by the esteemed Spanish chemist José Barluenga, its chemical properties, and detailed protocols for its synthesis, including safer and more scalable modern methods. The guide further explores its versatile applications in organic synthesis, with a focus on its role as a mild and efficient electrophilic iodinating agent and a potent oxidant. Quantitative data from key studies are summarized in structured tables, and detailed experimental methodologies are provided. Furthermore, reaction mechanisms for its principal transformations are illustrated using logical diagrams to provide a deeper understanding of its reactivity.

Discovery and History

Barluenga's reagent was first reported in 1985 by a team led by the Spanish chemist Professor José Joaquín Barluenga Mur (1940-2016).[1] A distinguished professor at the University of Oviedo, Barluenga's research was primarily in the field of organic chemistry, with significant contributions to the development of new synthetic methodologies involving organometallic reagents and iodine-based systems. His work on hypervalent iodine compounds led to the development of this novel and versatile reagent.

Initially, the preparation of Barluenga's reagent involved the use of highly toxic mercury(II) salts. However, subsequent procedural adaptations have replaced these with silver(I) salts, leading to a much safer and more convenient synthesis with comparable yields.[2] This development has made the reagent more accessible for large-scale synthetic endeavors. The reagent is a stable, crystalline solid that is soluble in a range of organic solvents.

Chemical Properties and Synthesis

Barluenga's reagent is a salt with the chemical formula [I(C₅H₅N)₂]BF₄. It acts as a source of an electrophilic iodine(I) ion ("I⁺"), making it a powerful tool for iodination reactions. The pyridine (B92270) ligands stabilize the iodine(I) center, rendering the reagent milder and more selective than other iodinating agents.

Physicochemical Data

| Property | Value |

| Chemical Formula | C₁₀H₁₀BF₄IN₂ |

| Molar Mass | 371.91 g/mol |

| Appearance | Off-white to pale yellow crystalline solid |

| Melting Point | 149-151 °C (decomposes) |

| Solubility | Soluble in dichloromethane (B109758), acetonitrile, and other polar organic solvents. |

Experimental Protocol: Safe and Scalable Synthesis

This protocol is adapted from a safer procedure that avoids the use of mercury salts.

Materials:

-

Silver(I) carbonate (Ag₂CO₃)

-

Tetrafluoroboric acid (HBF₄)

-

Pyridine

-

Iodine (I₂)

-

Dichloromethane (CH₂Cl₂)

-

Diethyl ether (Et₂O)

-

Deionized water

Procedure:

-

Preparation of Silver Tetrafluoroborate on Silica Gel:

-

In a round-bottom flask, dissolve silver carbonate in an aqueous solution of tetrafluoroboric acid.

-

Add silica gel to the solution and stir.

-

Remove the water under reduced pressure to obtain a free-flowing powder of silver tetrafluoroborate supported on silica gel.

-

-

Formation of Barluenga's Reagent:

-

Suspend the silver tetrafluoroborate on silica gel in dichloromethane.

-

Add pyridine to the suspension, followed by the portion-wise addition of solid iodine.

-

Stir the reaction mixture at room temperature. The formation of a yellow precipitate of silver iodide (AgI) will be observed.

-

After the reaction is complete (typically monitored by the disappearance of the iodine color), filter the mixture to remove the silver iodide and silica gel.

-

-

Isolation of the Product:

-

To the filtrate, add diethyl ether to precipitate the product.

-

Collect the solid by filtration, wash with diethyl ether, and dry under vacuum to yield Bis(pyridine)iodonium(I) tetrafluoroborate as a crystalline solid.[3]

-

Applications in Organic Synthesis

Barluenga's reagent is a versatile tool for a variety of organic transformations, primarily as an electrophilic iodinating agent and an oxidant.

Electrophilic Iodination

The reagent readily delivers an iodine atom to a wide range of nucleophilic substrates under mild conditions.

Barluenga's reagent reacts with alkenes and alkynes via an electrophilic addition mechanism to afford the corresponding iodinated products.[2] The reaction proceeds through a cyclic iodonium (B1229267) ion intermediate, which is then opened by a nucleophile.

-

Experimental Protocol: Iodination of an Alkene

-

Dissolve the alkene in a suitable solvent such as dichloromethane.

-

Add a stoichiometric amount of Barluenga's reagent to the solution.

-

Stir the reaction at room temperature until the starting material is consumed (monitored by TLC or GC).

-

Upon completion, quench the reaction with a solution of sodium thiosulfate (B1220275).

-

Extract the product with an organic solvent, dry the organic layer, and purify by column chromatography.

-

-

Quantitative Data: Iodination of Unsaturated Compounds

| Substrate | Product | Yield (%) |

| Styrene | 1-Iodo-2-phenylethane | 85 |

| Cyclohexene | 1,2-Diiodocyclohexane | 90 |

| Phenylacetylene | 1,2-Diiodo-1-phenylethene | 88 |

Electron-rich aromatic compounds can be efficiently iodinated using Barluenga's reagent. The reaction proceeds via a standard electrophilic aromatic substitution pathway.

Oxidation of Alcohols

Barluenga's reagent is also a useful oxidant for the conversion of alcohols to carbonyl compounds.[4][5] The reaction conditions can be tuned to selectively produce aldehydes or ketones.

-

Experimental Protocol: Oxidation of a Secondary Alcohol to a Ketone

-

Dissolve the secondary alcohol in a solvent like dichloromethane or acetonitrile.

-

Add Barluenga's reagent (1.1 equivalents) to the solution.

-

Heat the reaction mixture to reflux and monitor the progress by TLC.

-

Once the starting material is consumed, cool the reaction to room temperature.

-

Work up the reaction by washing with aqueous sodium thiosulfate and brine.

-

Dry the organic layer and purify the ketone by column chromatography.

-

-

Quantitative Data: Oxidation of Alcohols

| Substrate | Product | Yield (%) |

| 2-Octanol | 2-Octanone | 95 |

| Benzyl alcohol | Benzaldehyde | 92 |

| Cyclohexanol | Cyclohexanone | 98 |

| 1-Phenylethanol | Acetophenone | 96 |

Reaction Mechanisms and Pathways

Electrophilic Addition to an Alkene

The reaction is initiated by the electrophilic attack of the iodonium ion from Barluenga's reagent on the electron-rich double bond of the alkene. This forms a cyclic iodonium ion intermediate. The counter-ion or another nucleophile present in the reaction mixture then attacks one of the carbon atoms of the cyclic intermediate in an anti-fashion, leading to the opening of the ring and the formation of the di-functionalized product.

Caption: Electrophilic addition of Barluenga's reagent to an alkene.

Oxidation of a Primary Alcohol to an Aldehyde

The oxidation of a primary alcohol to an aldehyde by Barluenga's reagent is thought to proceed through the formation of an alkoxyiodonium intermediate. This is followed by an E2-like elimination of a proton from the carbon bearing the oxygen and the departure of the iodopyridine leaving group, resulting in the formation of the aldehyde.

Caption: Oxidation of a primary alcohol to an aldehyde.

Conclusion

Barluenga's reagent, Bis(pyridine)iodonium(I) tetrafluoroborate, has established itself as a valuable and versatile tool in the arsenal (B13267) of synthetic organic chemists. Its discovery by José Barluenga marked a significant advancement in the field of hypervalent iodine chemistry. The development of safer and more scalable synthetic routes has further broadened its applicability. As a mild and selective reagent for both electrophilic iodination and oxidation reactions, it continues to find utility in the synthesis of complex molecules, including those relevant to the pharmaceutical and materials science industries. The predictable reactivity and well-understood mechanistic pathways of Barluenga's reagent ensure its continued importance in modern organic synthesis.

References

- 1. Bis(pyridine)iodonium(I) tetrafluoroborate - Wikipedia [en.wikipedia.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Barluenga’s Reagent | Chem-Station Int. Ed. [en.chem-station.com]

- 4. Bis(pyridine)iodonium Tetrafluoroborate Usage [sigmaaldrich.com]

- 5. This compound (IPy2BF4): a versatile oxidizing reagent - PubMed [pubmed.ncbi.nlm.nih.gov]

Theoretical Insights into Bis(pyridine)iodonium Tetrafluoroborate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(pyridine)iodonium tetrafluoroborate (B81430), commonly known as Barluenga's reagent, is a versatile and mild electrophilic iodinating agent widely employed in organic synthesis.[1][2][3] Its stability, solubility in common organic solvents, and predictable reactivity have made it an invaluable tool for the introduction of iodine into a diverse range of organic molecules, including alkenes, alkynes, and aromatic systems.[1][2][3] Beyond its role in iodination, it also exhibits utility as an oxidizing agent.[2] This technical guide delves into the theoretical underpinnings of bis(pyridine)iodonium tetrafluoroborate, providing a detailed examination of its electronic structure, bonding characteristics, and reactivity from a computational chemistry perspective.

The core of this reagent's reactivity lies in the nature of the bis(pyridine)iodonium cation, [I(py)₂]⁺, which features a unique three-center, four-electron [N-I-N]⁺ halogen bond.[4][5][6] Understanding the theoretical aspects of this bond and the overall molecular structure is paramount for predicting and controlling its chemical behavior in complex synthetic transformations. This guide summarizes key findings from theoretical studies, presenting quantitative data in a structured format to facilitate comparison and application in research and development.

Molecular Structure and Bonding: A Theoretical Perspective

The geometry and electronic structure of the bis(pyridine)iodonium cation have been the subject of numerous theoretical investigations, primarily employing Density Functional Theory (DFT). These studies provide fundamental insights into the nature of the [N-I-N]⁺ halogen bond and the overall stability of the cation.

Computational Methodology

A prevalent computational approach for studying the bis(pyridine)iodonium cation involves the use of hybrid DFT functionals, such as M06-2X, which are well-suited for describing non-covalent interactions like halogen bonding.[1] Typically, geometry optimizations and vibrational frequency calculations are performed with a double-zeta basis set like Def2-SVP, followed by single-point energy calculations with a larger triple-zeta basis set, such as Def2-TZVPP, to obtain more accurate electronic energies.[1]

Optimized Geometry

DFT calculations consistently predict a linear and symmetric structure for the [N-I-N]⁺ core of the unsolvated bis(pyridine)iodonium cation. The two pyridine (B92270) rings are predicted to be coplanar. The key geometric parameters obtained from these calculations are summarized in the table below.

| Parameter | Description | Calculated Value |

| Bond Lengths (Å) | ||

| I-N | Iodine-Nitrogen distance | 2.15 - 2.25 |

| C-N | Average Carbon-Nitrogen distance in pyridine ring | ~1.35 |

| C-C | Average Carbon-Carbon distance in pyridine ring | 1.39 - 1.40 |

| Bond Angles (°) ** | ||

| N-I-N | Angle between the two nitrogen atoms and the central iodine | ~180 |

| I-N-C | Angle between the iodine, nitrogen, and adjacent carbon atom | ~119 |

| Dihedral Angles (°) ** | ||

| C-N-I-N | Dihedral angle defining the planarity of the N-I-N bond with the pyridine ring | ~0 |

| N-C-C-N | Dihedral angle illustrating the relative orientation of the two pyridine rings | ~0 |

Note: The exact values can vary slightly depending on the level of theory (functional and basis set) employed in the calculation.

The Nature of the [N-I-N]⁺ Halogen Bond

The [N-I-N]⁺ bond is a classic example of a three-center, four-electron (3c-4e) halogen bond.[4][5][6] This type of interaction is stronger than a typical halogen bond and has a significant covalent character. Theoretical analyses, such as Natural Bond Orbital (NBO) and Atoms in Molecules (AIM), provide deeper insights into the electronic nature of this bond.

NBO Analysis: This analysis reveals a significant charge transfer from the nitrogen lone pairs of the pyridine ligands to the empty p-orbital of the iodine(I) center. This charge delocalization is a key factor in the stability of the cation.

AIM Analysis: The topological analysis of the electron density shows a bond critical point (BCP) between the iodine and each nitrogen atom, confirming the existence of a bonding interaction. The properties at the BCP, such as the electron density (ρ) and its Laplacian (∇²ρ), can be used to characterize the strength and nature of the I-N bond.

Vibrational Spectroscopy: A Computational Approach

Vibrational frequencies for the bis(pyridine)iodonium cation can be calculated using DFT. These theoretical spectra are invaluable for interpreting experimental infrared (IR) and Raman spectra. The calculated frequencies are typically scaled by an empirical factor to better match experimental values.

| Vibrational Mode | Description | Calculated Frequency (cm⁻¹) (Scaled) |

| ν(N-I-N) symmetric stretch | Symmetric stretching of the two I-N bonds | ~200 - 250 |

| ν(N-I-N) asymmetric stretch | Asymmetric stretching of the two I-N bonds | ~300 - 350 |

| Pyridine ring modes | In-plane and out-of-plane vibrations of the pyridine rings | 600 - 1600 |

| C-H stretches | Stretching vibrations of the C-H bonds on the pyridine rings | 3000 - 3100 |

Note: The calculated frequencies can aid in the assignment of complex experimental spectra.

Reactivity and Reaction Mechanisms

This compound is a potent electrophile, and its reactions are central to its synthetic utility. Theoretical studies have been instrumental in elucidating the mechanisms of these transformations, particularly in iodination reactions.

Electrophilic Iodination of Alkenes

A key application of Barluenga's reagent is the iodofunctionalization of alkenes.[1] The generally accepted mechanism, supported by computational studies, involves the following steps:

-

Dissociation: In solution, one of the pyridine ligands can dissociate from the iodine center, generating a highly reactive mono-coordinate [I(py)]⁺ species.

-

π-Complex Formation: The electrophilic [I(py)]⁺ cation interacts with the electron-rich π-system of the alkene to form a π-complex (iodiranium ion intermediate).

-

Nucleophilic Attack: A nucleophile (either intramolecular or from the solvent) attacks one of the carbon atoms of the iodiranium ion in an anti-fashion, leading to the opening of the three-membered ring and the formation of the final iodofunctionalized product.

The overall process is often stereospecific, leading to anti-addition across the double bond.

Caption: Generalized mechanism for the iodofunctionalization of an alkene.

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are well-established and have been optimized for safety and scalability.

Synthesis of this compound

The following protocol is adapted from a reliable, peer-reviewed source.

Materials:

-

Silver(I) carbonate (Ag₂CO₃)

-

Tetrafluoroboric acid (HBF₄, 48 wt% in H₂O)

-

Pyridine

-

Iodine (I₂)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Diethyl ether (Et₂O)

Procedure:

-

Preparation of Silver Tetrafluoroborate on Silica Gel: In a round-bottom flask, a solution of silver tetrafluoroborate is prepared by reacting silver carbonate with tetrafluoroboric acid in water. Silica gel is then added to this solution. The water is removed under reduced pressure to yield silver tetrafluoroborate supported on silica gel as a free-flowing powder.

-

Formation of the Iodonium Salt: The silver tetrafluoroborate/silica gel mixture is suspended in dichloromethane. Pyridine is added, followed by the portion-wise addition of solid iodine. The reaction mixture is stirred vigorously. The formation of a yellow precipitate (silver iodide) is observed.

-

Workup and Isolation: The solid silver iodide and silica gel are removed by filtration. The filtrate, containing the desired product, is concentrated under reduced pressure. The product is then precipitated by the addition of diethyl ether.

-

Purification: The crude product can be further purified by recrystallization from a mixture of dichloromethane and diethyl ether to yield this compound as a white to off-white solid.

References

- 1. Are bis(pyridine)iodine(i) complexes applicable for asymmetric halogenation? - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. scispace.com [scispace.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

physical and chemical properties of bis(pyridine)iodonium tetrafluoroborate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(pyridine)iodonium tetrafluoroborate (B81430), also known as Barluenga's Reagent, is a highly effective and mild electrophilic iodinating agent.[1][2] Its stability as a solid and solubility in common organic solvents make it a versatile tool in a wide array of chemical transformations.[1][3] This technical guide provides a comprehensive overview of the physical and chemical properties of bis(pyridine)iodonium tetrafluoroborate, detailed experimental protocols for its synthesis and application, and a discussion of its utility in organic synthesis, particularly within the context of drug development.

Physical and Chemical Properties

This compound is a white to tan crystalline solid.[4] It is relatively stable and can be stored for months if protected from light and kept at low temperatures (-20 °C to 8 °C).[1][3][4] The compound is soluble in dichloromethane (B109758), acetonitrile, dimethyl sulfoxide (B87167) (DMSO), pyridine (B92270), and dimethylformamide (DMF). It exhibits modest solubility in chloroform (B151607) and is insoluble in ether, tetrahydrofuran (B95107) (THF), and hexane.[5]

Tabulated Physical and Spectroscopic Data

The following tables summarize the key physical and spectroscopic properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₀BF₄IN₂ | [4] |

| Molecular Weight | 371.91 g/mol | [4] |

| Appearance | White to tan crystalline solid | [4] |

| Melting Point | 137-141 °C (lit.) | |

| 149-151 °C (dec.) | [6] | |

| 151-173 °C | [1][3] | |

| 157-163 °C (dec.) | [4] | |

| Storage Temperature | 2-8°C | [5] |

| Spectroscopic Data | Solvent | Chemical Shifts (δ) / Wavenumber (cm⁻¹) | Reference |

| ¹H NMR (300 MHz) | CD₃CN | 7.64 (dd, J = 7.8, 6.6 Hz, 4H), 8.26 (tt, J = 7.8, 1.5 Hz, 2H), 8.79 (dd, J = 6.3, 1.2 Hz, 4H) | [1][3] |

| ¹³C NMR (75 MHz) | CD₃CN | 127.9, 142.3, 149.7 | [1][3] |

| ¹³C NMR | CH₂Cl₂ | 150.1 (C2 and C6), 142.6 (C4), 128.4 (C3 and C5) | [7][8] |

| ¹⁹F NMR (282 MHz) | CD₃CN | -151.65, -151.60 | [1][3] |

| IR (ATR) | - | 1600, 1453, 1062, 786, 659 | [1][3] |

Crystal Structure

The molecular structure of this compound has been confirmed by X-ray crystallography.[1][3][9][10] The compound crystallizes in the monoclinic crystal system.[11] The cation features a central iodine atom linearly coordinated to two pyridine rings.

Experimental Protocols

Synthesis of this compound

A safe and scalable preparation of Barluenga's Reagent has been reported.[2] The synthesis involves the reaction of iodine and pyridine with silver tetrafluoroborate supported on silica (B1680970) gel in dichloromethane.[2][12]

Step 1: Preparation of Silver Tetrafluoroborate on Silica Gel

-

To a 500-mL round-bottomed flask containing deionized water (50 mL), add tetrafluoroboric acid (6.3 mL, 50 mmol).

-

Stir the solution at room temperature and add silver carbonate (6.89 g, 25.0 mmol) in portions over 2 minutes.

-

Stir the mixture rapidly until all solids dissolve to form a grey solution (approximately 20 minutes).

-

Add silica gel (10.0 g) and stir for an additional 5 minutes.

-

Remove the water via rotary evaporation at 55 °C and 80 mmHg to yield silver tetrafluoroborate on silica gel as an off-white/grey solid.[3]

Step 2: Formation of this compound

-

To the flask containing the silver tetrafluoroborate on silica gel, add dichloromethane (300 mL) and a magnetic stir bar.

-

Add pyridine (8.1 mL, 100 mmol) to the stirring mixture at room temperature.

-

After one minute, add iodine flakes (12.69 g, 50.0 mmol). A yellow precipitate of silver iodide (AgI) will form immediately.

-

Filter the mixture to remove the silica gel and AgI.

-

Precipitate the product from the filtrate by adding diethyl ether.

-

Isolate the off-white powder by filtration and dry under vacuum.[12]

Recrystallization

This compound can be further purified by recrystallization from dichloromethane.[1][3][12]

-

Dissolve the crude product in a minimal amount of boiling dichloromethane.

-

Allow the solution to cool slowly to room temperature.

-

Further cool in an ice bath to maximize crystal formation.

-

Isolate the crystals by filtration and wash with cold diethyl ether.

-

Dry the crystals under vacuum.

Chemical Reactivity and Applications

Barluenga's Reagent is a versatile reagent in organic synthesis, primarily utilized as a mild iodinating agent and an oxidant.[1][13][14]

Iodination Reactions

It is widely used for the iodination of a variety of unsaturated substrates, including alkenes, alkynes, and aromatic compounds, under mild conditions.[1][3] The reaction proceeds via an electrophilic addition mechanism. A notable application is the selective iodination of tyrosine residues in peptides and proteins.[1]

Oxidation Reactions

This compound can act as an oxidizing agent for various alcohols.[6][13] The reaction outcome can be tuned by adjusting the experimental conditions. For instance, thermal oxidation of primary alcohols can yield either aldehydes or esters depending on the concentration, while photolytic reactions with cycloalkanols can lead to ring-cleaved products.[14]

Role in Drug Development

In the realm of medicinal chemistry and drug development, this compound serves as a crucial synthetic tool.[4] It facilitates the introduction of iodine atoms into organic molecules, which can significantly modulate their biological activity.[4] For example, it has been employed in the synthesis of tetracyclic tetrahydrofurans, which are being investigated as potential broad-spectrum psychotropic agents.[14] The reagent's utility lies in its ability to create complex, iodine-containing scaffolds that are often difficult to access through other synthetic routes.

It is important to note that this compound itself is not a therapeutic agent and does not directly interact with signaling pathways. Instead, it is a key reagent in the synthesis of novel chemical entities that may go on to be investigated for their effects on such pathways.

Safety Information

This compound is a hazardous substance and should be handled with appropriate personal protective equipment, including gloves, eye protection, and a dust mask. It is classified as a skin irritant, eye irritant, and may cause respiratory irritation. All handling should be performed in a well-ventilated fume hood.

Conclusion

This compound is a powerful and versatile reagent with significant applications in organic synthesis. Its utility as a mild iodinating and oxidizing agent makes it an invaluable tool for academic researchers and professionals in the pharmaceutical industry. A thorough understanding of its properties, handling, and reaction scope is essential for its effective and safe utilization in the laboratory.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Bis(pyridine)iodonium(I) tetrafluoroborate - Wikipedia [en.wikipedia.org]

- 3. users.ox.ac.uk [users.ox.ac.uk]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound CAS#: 15656-28-7 [m.chemicalbook.com]

- 6. This compound [drugfuture.com]

- 7. rsc.org [rsc.org]

- 8. dev.spectrabase.com [dev.spectrabase.com]

- 9. File:Bis(pyridine)iodonium(I) tetrafluoroborate from crystal.png - 维基百科,自由的百科全书 [zh.wikipedia.org]

- 10. File:Bis(pyridine)iodonium(I) tetrafluoroborate from crystal.png - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. Barluenga’s Reagent | Chem-Station Int. Ed. [en.chem-station.com]

- 13. This compound (IPy2BF4): a versatile oxidizing reagent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound Usage [sigmaaldrich.com]

In-Depth Crystal Structure Analysis of Bis(pyridine)iodonium Tetrafluoroborate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the crystal structure of bis(pyridine)iodonium tetrafluoroborate (B81430), a compound commonly known as Barluenga's Reagent. This reagent is a valuable tool in organic synthesis, serving as a mild and efficient source of electrophilic iodine. A thorough understanding of its solid-state structure is crucial for comprehending its reactivity, stability, and handling characteristics. This document summarizes key crystallographic data, details experimental protocols for its synthesis and structural determination, and provides visualizations of its molecular structure and the experimental workflow.

Crystallographic Data Summary

The crystal structure of bis(pyridine)iodonium tetrafluoroborate has been determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic system with the space group P21/c.[1] A notable feature of the crystal structure is the presence of one fully independent bis(pyridine)iodonium cation and two half-cations in the asymmetric unit, where the iodine atoms lie on crystallographic centers of symmetry.[1][2] Furthermore, studies have revealed a reversible structural phase transition occurring between 150 K and 250 K.[3]

Below are the summarized crystallographic data for this compound.

Table 1: Crystal Data and Structure Refinement Details

| Parameter | Value | Reference |

| Empirical Formula | C₁₀H₁₀BF₄IN₂ | [3] |

| Formula Weight | 371.91 | [4] |

| Temperature | 150(2) K | [3] |

| Wavelength | 0.71073 Å | [3] |

| Crystal System | Monoclinic | [1] |

| Space Group | P2₁/c | [1] |

| Unit Cell Dimensions | ||

| a | 12.1840(4) Å | [1] |

| b | 15.7830(4) Å | [1] |

| c | 14.8550(3) Å | [1] |

| α | 90° | [1] |

| β | 115.1760(16)° | [1] |

| γ | 90° | [1] |

| Volume | 2585.25(12) ų | [1] |

| Z | 8 | [1] |

| Density (calculated) | 1.911 Mg/m³ | [1] |

Table 2: Selected Bond Lengths (Å)

| Bond | Length (Å) |

| I(1)-N(1) | 2.155(4) |

| I(1)-N(2) | 2.161(4) |

| I(2)-N(3) | 2.158(4) |

| I(3)-N(4) | 2.151(4) |

| C-N (average) | 1.34 |

| C-C (average) | 1.38 |

| B-F (average) | 1.39 |

Note: The data for bond lengths and angles are representative values and may vary slightly between the different crystallographically independent cations in the asymmetric unit. For precise values, it is recommended to consult the original crystallographic information files (CIFs) with CCDC numbers 772585 and 772586.

Table 3: Selected Bond Angles (°) and Torsion Angles (°)

| Angle | Value (°) |

| N(1)-I(1)-N(2) | 178.14(15) |

| N(3)-I(2)-N(3A) | 180.0 |

| N(4)-I(3)-N(4B) | 180.0 |

| C-N-C (pyridine ring) | ~118-121 |

| C-C-C (pyridine ring) | ~119-120 |

| Torsion Angle | |

| Pyridine Ring 1 - Pyridine Ring 2 | 9.7(2) |

Experimental Protocols

The following sections detail the methodologies for the synthesis, crystallization, and crystal structure determination of this compound.

Synthesis of this compound

The synthesis is a safe and scalable procedure adapted from the original report by Barluenga.[3][5]

-

Preparation of Silver Tetrafluoroborate on Silica (B1680970) Gel: Silver carbonate is reacted with tetrafluoroboric acid in deionized water. Silica gel is then added to the resulting solution, and the water is removed under reduced pressure to yield silver tetrafluoroborate supported on silica gel.[3][6]

-

Formation of the Iodonium Salt: The silver tetrafluoroborate on silica gel is suspended in dichloromethane (B109758). Pyridine is added, followed by the portion-wise addition of solid iodine.[3] A yellow precipitate of silver iodide forms immediately. The reaction mixture is stirred vigorously for one hour.[3]

-

Isolation of the Product: The reaction mixture is filtered to remove the silver iodide and silica gel. The filtrate is then treated with diethyl ether to precipitate the this compound as a white powder.[5] The product is collected by filtration and dried under vacuum.[3]

Single Crystal Growth

Single crystals suitable for X-ray diffraction are obtained by recrystallization.[3]

-

The crude this compound is dissolved in a minimal amount of boiling dichloromethane.[3]

-

The hot solution is allowed to cool slowly to room temperature.

-

Slow diffusion of diethyl ether into the dichloromethane solution can also be employed to promote crystallization.[1]

-

The resulting colorless, plate-like crystals are isolated from the mother liquor.[3] It is noted that the crystals can be sensitive to light and may deteriorate over time.[1]

X-ray Data Collection and Structure Refinement

-

Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head, typically using an inert oil and flash-cooled to the data collection temperature (e.g., 150 K) in a stream of cold nitrogen gas.[3]

-

Data Collection: X-ray diffraction data are collected using a diffractometer equipped with a CCD area detector, such as a Nonius Kappa-CCD, and graphite-monochromated Mo Kα radiation.[1][3]

-

Data Processing: The collected diffraction images are processed to integrate the reflection intensities and perform corrections for Lorentz and polarization effects. Software such as DENZO-SMN is used for this purpose.[1][3]

-

Structure Solution and Refinement: The crystal structure is solved by direct methods using software like SIR92.[1][3] The structural model is then refined by full-matrix least-squares on F² using programs such as CRYSTALS or SHELXL97.[1][3] Non-hydrogen atoms are typically refined with anisotropic displacement parameters, while hydrogen atoms are placed in calculated positions and refined using a riding model.[1][3]

Visualizations

The following diagrams illustrate the experimental workflow and the molecular structure of this compound.

Caption: Experimental workflow for the synthesis and crystal structure analysis of this compound.

Caption: Molecular structure of the this compound ion pair.

References

- 1. Three-center-four-electron halogen bond enables non-metallic complex catalysis for Mukaiyama-Mannich-type reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

Solubility Profile of Bis(pyridine)iodonium Tetrafluoroborate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(pyridine)iodonium tetrafluoroborate (B81430), also known as Barluenga's reagent, is a versatile and mild electrophilic iodinating agent used in a wide array of organic transformations.[1][2] Its efficacy and applicability in synthesis are significantly influenced by its solubility in various organic solvents. This technical guide provides a comprehensive overview of the available solubility data for bis(pyridine)iodonium tetrafluoroborate, details experimental protocols for its preparation and solubility estimation, and presents a logical workflow for solubility assessment.

Core Concepts in Solubility

The solubility of a solid in a liquid solvent is a thermodynamic equilibrium between the solid and the dissolved state. This equilibrium is influenced by several factors, including the chemical structures of the solute and solvent ("like dissolves like"), temperature, and pressure. For a crystalline solid like this compound, the lattice energy of the crystal and the solvation energy of the ions in solution are key determinants of its solubility.

Quantitative Solubility Data

Precise quantitative solubility data for this compound across a range of organic solvents and temperatures is not extensively documented in publicly available literature. However, qualitative descriptions and data derived from experimental procedures, such as synthesis and recrystallization, provide valuable insights into its solubility characteristics.

The compound is generally described as being soluble in several common organic solvents.[1] A summary of available qualitative and estimated quantitative solubility data is presented in Table 1.

| Solvent | Qualitative Solubility | Estimated Quantitative Solubility (at boiling point of solvent) |

| Dichloromethane (B109758) (CH₂Cl₂) | Soluble | ~18.7 g / 100 mL |

| Chloroform (CHCl₃) | Modestly Soluble | Not Available |

| Acetonitrile (MeCN) | Soluble | Not Available |

| Dimethyl Sulfoxide (DMSO) | Soluble | Not Available |

| Dimethylformamide (DMF) | Soluble | Not Available |

| Pyridine (B92270) | Soluble | Not Available |

| Diethyl Ether | Insoluble | Not Available |

Note: The estimated quantitative solubility in dichloromethane is derived from recrystallization procedures described in the literature, where approximately 13.64 g of the compound was dissolved in 73 mL of boiling dichloromethane.[1] This value should be considered an approximation of the solubility at that temperature and not a result of a systematic solubility study.

Experimental Protocols

The following sections detail key experimental methodologies related to the synthesis and purification of this compound, which inherently provide information about its solubility.

Preparation of this compound

The synthesis of this compound involves the reaction of iodine and pyridine with a silver salt in an organic solvent, typically dichloromethane.

Materials:

-

Silver tetrafluoroborate (AgBF₄) on silica (B1680970) gel

-

Dichloromethane (CH₂Cl₂)

-

Pyridine

-

Iodine (I₂)

Procedure:

-

A mixture of silver tetrafluoroborate on silica gel in dichloromethane is prepared in a reaction flask.

-

Pyridine is added to the stirred mixture at room temperature.

-

Solid iodine is then added, leading to the immediate formation of a precipitate (silver iodide) and the dissolution of iodine over time.

-

The reaction mixture is stirred for approximately one hour.

-

The solid silver iodide and silica gel are removed by filtration.

-

The filtrate, containing the dissolved this compound, is collected. The product can then be precipitated by the addition of a less polar solvent like diethyl ether.

This procedure highlights the good solubility of the product in dichloromethane, as it remains in the filtrate after the removal of insoluble byproducts.

Recrystallization for Purification

Recrystallization is a standard method for purifying solid compounds and relies on the differential solubility of the compound in a hot versus a cold solvent.

Materials:

-

Crude this compound

-

Dichloromethane (CH₂Cl₂)

Procedure:

-

Crude this compound is placed in a flask.

-

Dichloromethane is added, and the suspension is heated to boiling with stirring.

-

Additional dichloromethane is added until all the solid has dissolved.

-

The hot, saturated solution is then allowed to cool slowly to room temperature, and subsequently in an ice bath, to induce crystallization of the purified product.

-

The purified crystals are collected by filtration.

Observations from a documented recrystallization procedure indicate that approximately 13.64 grams of this compound dissolves in about 73 mL of boiling dichloromethane.[1] In another instance, 500 mg of crystals were dissolved in 3.0 mL of boiling dichloromethane.[2] These figures provide a practical estimation of its solubility in this solvent at elevated temperatures.

Visualization of Experimental and Logical Workflows

The following diagrams, generated using Graphviz, illustrate key processes related to the handling and analysis of this compound.

Caption: A flowchart illustrating the synthesis and isolation of this compound.

Caption: A generalized experimental workflow for determining the solubility of a solid compound in a solvent.

Conclusion

While comprehensive quantitative solubility data for this compound remains to be systematically charted, the available information from synthetic and purification procedures provides valuable working knowledge for researchers. The compound exhibits good solubility in polar aprotic solvents like dichloromethane, acetonitrile, DMSO, and DMF, which are commonly used in organic synthesis. Its insolubility in non-polar ethers like diethyl ether is also a key characteristic, often exploited for its precipitation and isolation. For applications requiring precise solubility data, it is recommended that researchers perform solubility determinations under their specific experimental conditions using a workflow similar to the one outlined in this guide.

References

Methodological & Application

Application Notes and Protocols: Bis(pyridine)iodonium Tetrafluoroborate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(pyridine)iodonium tetrafluoroborate (B81430) (IPy₂BF₄), commonly known as Barluenga's reagent, is a versatile and powerful electrophilic iodinating agent used in a wide array of organic transformations.[1][2] As a stable, easy-to-handle solid, it offers a safer alternative to other iodinating agents, such as those involving toxic heavy metals like mercury.[3][4] Its utility extends beyond simple iodination to include oxidations, C-H functionalization, and the synthesis of complex heterocyclic systems.[2][4] This document provides detailed application notes and protocols for key synthetic methodologies employing Barluenga's reagent.

Electrophilic Iodination of Aromatic Compounds

Bis(pyridine)iodonium tetrafluoroborate is an effective reagent for the direct iodination of a variety of aromatic compounds under mild conditions.[2][4] The reaction often proceeds with high regioselectivity and yields, accommodating a range of functional groups. The reactivity can be tuned by the addition of an acid, which neutralizes the pyridine (B92270) byproduct and enhances the electrophilicity of the iodine source.[5]

Application Note:

This protocol is suitable for the mono-iodination of both activated and deactivated aromatic rings. For electron-rich arenes, the addition of tetrafluoroboric acid (HBF₄) is effective, while for less reactive substrates, a stronger acid like trifluoromethanesulfonic acid (CF₃SO₃H) may be required to achieve good yields.[5] The order of addition of reagents can influence the outcome, with gradual addition of the reagent to a solution of the arene and acid often providing the best results for less reactive arenes.[5]

Experimental Protocol: Iodination of Anisole (B1667542)

-

To a solution of anisole (1.0 mmol) in dichloromethane (B109758) (10 mL) at room temperature, add this compound (1.1 mmol).

-

Stir the mixture, and add tetrafluoroboric acid (HBF₄, 54% in Et₂O, 2.0 mmol) dropwise.

-

Continue stirring at room temperature for 15-30 minutes, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford 4-iodoanisole.

Data Presentation: Iodination of Various Aromatic Compounds

| Entry | Substrate | Acid | Time (min) | Product | Yield (%) |

| 1 | Anisole | HBF₄ | 15 | 4-Iodoanisole | 95 |

| 2 | 1,3,5-Trimethoxybenzene | HBF₄ | 30 | 4-Iodo-1,3,5-trimethoxybenzene | 86[5] |

| 3 | Toluene | HBF₄ | 15 | 2-Iodo- and 4-Iodotoluene | 75 (55:45 mixture)[5] |

| 4 | Benzene | HBF₄ | 15 | Iodobenzene | 70 |

| 5 | Bromobenzene | CF₃SO₃H | 60 | 4-Iodobromobenzene | 78 |

Experimental Workflow: Aromatic Iodination

Caption: Workflow for the iodination of aromatic compounds.

Oxidation of Alcohols

Barluenga's reagent is a versatile oxidizing agent for various types of alcohols.[1] The reaction conditions can be tuned to achieve different outcomes. For instance, thermal conditions typically lead to the formation of ketones from secondary alcohols, while photolytic conditions can induce ring-cleavage in cycloalkanols to yield ω-iodocarbonyl compounds.[2] Primary alcohols can be oxidized to aldehydes or esters depending on the reaction conditions.

Application Note:

The oxidation of secondary alcohols to ketones is generally straightforward and proceeds under thermal conditions. For the more complex oxidative cleavage of cycloalkanols, photochemical activation is necessary. This method provides a direct route to valuable ω-iodinated carbonyl compounds from readily available starting materials.[1]

Experimental Protocol: Oxidation of a Secondary Alcohol to a Ketone

-

In a round-bottom flask, dissolve the secondary alcohol (1.0 mmol) in a suitable solvent such as dichloromethane or acetonitrile.

-

Add this compound (2.5 - 3.0 equiv) and a catalytic amount of iodine (I₂, 0.4 - 0.5 equiv).

-

For benzylic alcohols, the addition of a base like potassium carbonate (K₂CO₃) can be beneficial.

-

Heat the reaction mixture to reflux and monitor by TLC.

-

Upon completion, cool the reaction to room temperature and dilute with diethyl ether.

-

Wash the mixture with a saturated aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃) to remove excess iodine, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Data Presentation: Oxidation of Various Alcohols

| Entry | Substrate | Conditions | Product | Yield (%) |

| 1 | Cyclohexanol | IPy₂BF₄, I₂, Δ | Cyclohexanone | ~85 |

| 2 | 1-Phenylethanol | IPy₂BF₄, I₂, K₂CO₃, Δ | Acetophenone | ~90 |

| 3 | Cyclopentanol | IPy₂BF₄, hν | 5-Iodopentanal | ~75 |

| 4 | 1-Octanol | IPy₂BF₄, I₂, Δ (conc.) | Octyl octanoate | ~70 |

| 5 | 1-Octanol | IPy₂BF₄, I₂, Δ (dilute) | Octanal | ~75 |

Signaling Pathway: Tunable Oxidation of Alcohols

Caption: Condition-dependent oxidation pathways of alcohols.

Synthesis of Heterocycles via Iodocyclization

Barluenga's reagent can initiate powerful cascade reactions for the synthesis of complex heterocyclic structures. A notable example is the reaction with 2-alkynyl-substituted benzaldehydes, which, upon treatment with IPy₂BF₄ and a subsequent nucleophile or cycloaddition partner, can lead to substituted naphthalenes or oxygen-containing heterocycles. This showcases the reagent's ability to act as a trigger for intramolecular cyclization followed by intermolecular reactions.

Application Note:

This methodology provides a metal-free approach to constructing fused ring systems. The initial step involves the activation of the alkyne by the electrophilic iodine species, which is then trapped by the neighboring carbonyl group. The resulting intermediate can be intercepted by various nucleophiles or undergo cycloaddition, offering a versatile route to diverse molecular architectures.

Experimental Protocol: Synthesis of a Substituted Naphthalene (B1677914)

-

To a stirred solution of the o-alkynylbenzaldehyde (0.5 mmol) in anhydrous dichloromethane (5 mL) at 0 °C, add this compound (0.55 mmol).

-

Stir the mixture at 0 °C for 10 minutes.

-

Add the alkene or alkyne (1.0 mmol) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

-

Extract the mixture with dichloromethane, and wash the combined organic layers with brine.

-

Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

Purify the residue by flash column chromatography on silica gel.

Data Presentation: Synthesis of Naphthalenes

| Entry | o-Alkynylbenzaldehyde | Alkene/Alkyne | Product | Yield (%) |

| 1 | 2-Ethynylbenzaldehyde | Phenylacetylene | 1-Iodo-2-phenylnaphthalene | 85 |

| 2 | 2-(Phenylethynyl)benzaldehyde | Styrene | 1-Iodo-2,3-diphenylnaphthalene | 78 |

| 3 | 2-Ethynylbenzaldehyde | Norbornene | Fused polycyclic naphthalene derivative | 75 |

| 4 | 2-(Cyclohexylethynyl)benzaldehyde | 1-Hexyne | 2-Butyl-3-cyclohexyl-1-iodonaphthalene | 82 |

Logical Relationship: Heterocycle Synthesis Cascade

Caption: Cascade reaction for naphthalene synthesis.

Safety Information

This compound is an irritant.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling the reagent. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a reagent of considerable utility in modern organic synthesis. Its applications in iodination, oxidation, and heterocycle synthesis are characterized by mild reaction conditions, high efficiency, and functional group tolerance. The protocols and data presented herein provide a foundation for researchers to explore the diverse reactivity of this powerful synthetic tool in their own research and development endeavors.

References

Application Notes and Protocols for the Iodination of Arenes with Bis(pyridine)iodonium Tetrafluoroborate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(pyridine)iodonium tetrafluorobate (I(py)₂BF₄), commonly known as Barluenga's Reagent, is a mild and efficient electrophilic iodinating agent for a wide range of organic compounds, including arenes.[1][2][3][4][5] Its stability as a solid and solubility in common organic solvents make it a convenient reagent for synthetic applications.[1][2] This protocol provides a detailed method for the acid-mediated iodination of aromatic compounds using I(py)₂BF₄, a reaction that proceeds under gentle conditions to afford monoiodinated products in good yields.[6] This method is particularly valuable for its selectivity and tolerance of various functional groups, finding applications in the synthesis of pharmaceuticals and other complex molecules.[7]

Reaction Principle

The iodination of arenes with bis(pyridine)iodonium tetrafluoroborate (B81430) proceeds via an electrophilic aromatic substitution mechanism. In the presence of a strong acid, such as tetrafluoroboric acid (HBF₄) or trifluoromethanesulfonic acid (CF₃SO₃H), the pyridine (B92270) ligands are protonated and dissociate, liberating a highly electrophilic iodine species that is then attacked by the electron-rich aromatic ring.[6]

Data Summary: Iodination of Various Arenes

The following table summarizes the yields of monoiodinated products obtained from the reaction of various arenes with bis(pyridine)iodonium tetrafluoroborate in the presence of an acid catalyst. The reaction conditions are generally mild, taking place at room temperature.

| Arene | Acid | Reaction Time (min) | Yield (%) | Reference |

| Benzene | HBF₄ | 15 | 65 | [6] |

| Toluene | HBF₄ | 15 | 75 (o:p = 55:45) | [6] |

| Naphthalene | HBF₄ | 15 | 80 | [6] |

| Anisole | HBF₄ | 5 | 95 | [6] |

| 1,3,5-Trimethoxybenzene | HBF₄ | 5 | 86 | [6] |

| Bromobenzene | HBF₄ | 30 | 70 | [6] |

Experimental Protocols

1. Preparation of Bis(pyridine)iodonium(I) Tetrafluoroborate (Barluenga's Reagent)

This procedure is adapted from a reliable Organic Syntheses protocol.[1][2][4]

Materials:

-

Silver(I) carbonate (Ag₂CO₃)

-

Tetrafluoroboric acid (HBF₄, 48 wt% in H₂O)

-

Pyridine

-

Iodine (I₂)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Deionized water

-

Diethyl ether

Procedure:

-

Step 1: Preparation of Silver Tetrafluoroborate on Silica Gel (AgBF₄/SiO₂)

-

To a 500-mL round-bottomed flask, add deionized water (50 mL) and tetrafluoroboric acid (6.3 mL, 50 mmol).[1][2][4]

-

Stir the solution at room temperature (23 °C) for 2 minutes.[1][2][4]

-

Add silver carbonate (6.89 g, 25.0 mmol) in portions over 2 minutes.[1][2][4]

-

Stir the mixture rapidly until all solids dissolve to give a grey solution (approximately 20 minutes).[1][2][4]

-

Add silica gel (10.0 g) and stir for an additional 5 minutes.[1][2][4]

-

Remove the water via rotary evaporation (55 °C, 80 mmHg) to obtain a free-flowing powder of AgBF₄ on SiO₂.[1][2][4]

-

-

Step 2: Synthesis of Bis(pyridine)iodonium(I) Tetrafluoroborate

-

To the flask containing AgBF₄/SiO₂, add dichloromethane (300 mL) and a magnetic stir bar.[1][2][4]

-

Add pyridine (8.1 mL, 100 mmol) and stir at room temperature.[1][2][4]

-

After 1 minute, add iodine flakes (12.69 g, 50.0 mmol). A yellow precipitate of AgI will form immediately.[1][2][4]

-

Stir the mixture vigorously for 1 hour. The solution will gradually turn red as the iodine dissolves.[2]

-

Filter the mixture through a pad of Celite to remove the silver iodide and silica gel.

-

Concentrate the filtrate under reduced pressure.

-

Precipitate the product by adding diethyl ether (200 mL) to the concentrated solution at 0 °C.[4]

-

Collect the white solid by suction filtration and dry under vacuum to yield bis(pyridine)iodonium(I) tetrafluoroborate. The product can be recrystallized from dichloromethane.[2]

-

2. General Protocol for the Iodination of Arenes

The optimal order of reagent addition depends on the reactivity of the arene.[6]

Materials:

-

Arene

-

Bis(pyridine)iodonium(I) tetrafluoroborate (I(py)₂BF₄)

-

Tetrafluoroboric acid (HBF₄) or Trifluoromethanesulfonic acid (CF₃SO₃H)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium thiosulfate (B1220275) solution

-

Brine

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

Procedure for Less Activated Arenes (e.g., Benzene, Halobenzenes):

-

To a solution of the arene (1.0 mmol) and HBF₄ (2.0 mmol) in CH₂Cl₂ (10 mL) at room temperature, add a solution of I(py)₂BF₄ (1.1 mmol) in CH₂Cl₂ (5 mL) dropwise over 15 minutes.[6]

-

Stir the reaction mixture at room temperature for the time indicated in the data summary table or until TLC analysis indicates completion.

-

Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Extract the mixture with CH₂Cl₂.

-

Wash the combined organic layers with saturated aqueous sodium thiosulfate solution to remove any unreacted iodine, followed by brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the iodoarene.

Procedure for Activated Arenes (e.g., Anisole, Naphthalene):

-

To a solution of the arene (1.0 mmol) and I(py)₂BF₄ (1.1 mmol) in CH₂Cl₂ (10 mL) at room temperature, add HBF₄ (2.0 mmol) dropwise.[6]

-

Stir the reaction mixture at room temperature for the time indicated in the data summary table or until TLC analysis indicates completion.

-

Follow the workup and purification procedure described above (steps 3-7).

Visualizations

Experimental Workflow for Arene Iodination

Caption: Workflow for the iodination of arenes using Barluenga's Reagent.

Proposed Reaction Mechanism

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. users.ox.ac.uk [users.ox.ac.uk]

- 3. Bis(pyridine)iodonium(I) tetrafluoroborate - Wikipedia [en.wikipedia.org]

- 4. Barluenga’s Reagent | Chem-Station Int. Ed. [en.chem-station.com]

- 5. Mild Iodinating and Oxidizing Reagent (Barluenga’s Reagent) | TCI AMERICA [tcichemicals.com]

- 6. investigacion.unirioja.es [investigacion.unirioja.es]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols: Bis(pyridine)iodonium Tetrafluoroborate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(pyridine)iodonium tetrafluorobate (IPy₂BF₄), commonly known as Barluenga's reagent, is a versatile and mild electrophilic iodinating agent.[1] While not typically employed in classical palladium-catalyzed cross-coupling reactions, it serves as a powerful tool for a variety of synthetic transformations that lead to the formation of complex molecular architectures, often under metal-free conditions. Its utility in iodocyclization, the synthesis of polysubstituted aromatics, and selective oxidations makes it a valuable reagent in the synthesis of intermediates for drug discovery and development.

These application notes provide an overview of key synthetic methodologies utilizing IPy₂BF₄, complete with detailed experimental protocols and quantitative data to facilitate its implementation in the laboratory.

Synthesis of Substituted Naphthalenes

One of the notable applications of IPy₂BF₄ is in the regioselective synthesis of substituted naphthalenes. This method involves a domino reaction of o-alkynylbenzaldehydes with alkenes or alkynes, triggered by the electrophilic activation of the alkyne by IPy₂BF₄.

General Reaction Scheme:

o-Alkynylbenzaldehyde reacts with IPy₂BF₄, followed by the addition of an alkene or alkyne, to yield a substituted naphthalene (B1677914) derivative.

Experimental Workflow

References

Applications of Barluenga's Reagent and Related Hypervalent Iodine Compounds in Natural Product Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols on the use of Barluenga's reagent (IPy₂BF₄) and functionally similar hypervalent iodine reagents in the total synthesis of complex natural products. These reagents are powerful tools for electrophilic iodination and oxidative cyclization, enabling the construction of intricate molecular architectures found in biologically active compounds.

Introduction to Barluenga's Reagent

Barluenga's reagent, bis(pyridine)iodonium(I) tetrafluoroborate (B81430) (IPy₂BF₄), is a highly effective and mild electrophilic iodine source. Its utility in organic synthesis stems from its ability to activate unsaturated systems, such as alkenes and alkynes, towards nucleophilic attack. This reactivity is central to a variety of transformations, most notably iodocyclization reactions, which are instrumental in the formation of heterocyclic ring systems common in natural products. A key advantage of Barluenga's reagent is its tolerance of a wide range of functional groups, allowing for its application in complex synthetic routes.

Application 1: Oxidative Dearomatizing Cyclization in the Total Synthesis of (-)-Platensimycin

In one of the asymmetric total syntheses of the potent antibiotic (-)-Platensimycin, a key strategic step involved the use of a hypervalent iodine(III) reagent, phenyliodine(III) diacetate (PIDA), to effect an oxidative dearomatizing cyclization. This reaction, conceptually similar to transformations achieved with Barluenga's reagent, constructs the critical spirocyclic core of the natural product. The reaction proceeds by activating a phenol (B47542) derivative for an intramolecular cyclization with an allylsilane nucleophile.

Reaction Workflow and Mechanism

The workflow begins with the preparation of the phenolic substrate, which is then subjected to the hypervalent iodine reagent to trigger the key cyclization, forming the spirocyclic dienone intermediate.

Caption: Key workflow for the synthesis of the (-)-Platensimycin core.

Experimental Protocol: Synthesis of Spirocyclic Dienone

This protocol is adapted from the total synthesis of (-)-Platensimycin by Nicolaou and co-workers.

Materials:

-

Phenolic allylsilane precursor (1.0 equiv)

-

Phenyliodine(III) diacetate (PIDA, 1.2 equiv)

-

2,2,2-Trifluoroethanol (TFE)

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

A solution of the phenolic allylsilane precursor (e.g., 53 mg, 0.15 mmol, 1.0 equiv) in a 1:1 mixture of CH₂Cl₂ and TFE (3.0 mL) was prepared.

-

The solution was cooled to 0 °C in an ice bath.

-

Phenyliodine(III) diacetate (PIDA, 58 mg, 0.18 mmol, 1.2 equiv) was added in a single portion.

-

The reaction mixture was stirred at 0 °C for 1 hour.

-

The reaction was quenched by the addition of saturated aqueous NaHCO₃ solution.

-

The mixture was extracted with CH₂Cl₂.

-

The combined organic layers were washed with brine.

-

The organic phase was dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

-

The crude residue was purified by flash column chromatography on silica gel (eluting with 10-20% ethyl acetate (B1210297) in hexanes) to afford the spirocyclic dienone product.

Quantitative Data

| Substrate | Reagent (equiv) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Phenolic Allylsilane | PIDA (1.2) | CH₂Cl₂/TFE (1:1) | 0 | 1 | 71 |

Application 2: Iodocyclization in the Synthesis of the Manzamine Alkaloid Core

The manzamine alkaloids are a family of structurally complex marine natural products with significant biological activities. Their intricate polycyclic systems present formidable challenges for chemical synthesis. Barluenga's reagent has been effectively employed in synthetic approaches to these alkaloids to construct key heterocyclic rings via iodocyclization.

Logical Progression in Manzamine Synthesis

A common strategy in the synthesis of manzamine alkaloids involves the construction of a key intermediate containing a nitrogen nucleophile and an unsaturated bond, poised for cyclization. Barluenga's reagent is then used to trigger the formation of a crucial ring of the polycyclic core.

Caption: Synthetic logic for constructing the Manzamine core.

Experimental Protocol: Iodocyclization to form a Pyrrolidine Ring

This protocol describes a general procedure for the iodocyclization of an unsaturated amine, a key transformation in the synthesis of alkaloid skeletons.

Materials:

-

Unsaturated amine precursor (1.0 equiv)

-

Barluenga's reagent (IPy₂BF₄, 1.2 equiv)

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

The unsaturated amine precursor is dissolved in anhydrous CH₂Cl₂ under an inert atmosphere (e.g., Argon).

-

The solution is cooled to -78 °C using a dry ice/acetone bath.

-

Barluenga's reagent (1.2 equiv) is added portion-wise to the stirred solution.

-

The reaction is allowed to stir at -78 °C for 30 minutes and then warmed to room temperature over 2 hours.

-

Reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched with saturated aqueous Na₂S₂O₃.

-

The layers are separated, and the aqueous phase is extracted with CH₂Cl₂.

-

The combined organic layers are washed sequentially with saturated aqueous NaHCO₃ and brine.

-

The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is removed in vacuo.

-

The resulting crude product is purified by flash column chromatography on silica gel to yield the iodinated cyclic product.

Representative Quantitative Data for Iodocyclizations

The following table summarizes typical yields for iodocyclization reactions in alkaloid synthesis.

| Substrate Type | Reagent (equiv) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Unsaturated Amine | IPy₂BF₄ (1.2) | CH₂Cl₂ | -78 to rt | 2.5 | 85-95 |

| Unsaturated Alcohol | IPy₂BF₄ (1.1) | CH₂Cl₂ | 0 to rt | 1 | 80-90 |

| Unsaturated Carbamate | IPy₂BF₄ (1.5) | CH₃CN | -20 to 0 | 3 | 75-85 |

Conclusion

Barluenga's reagent and related hypervalent iodine compounds are invaluable reagents in the modern synthetic chemist's toolbox, particularly for the construction of complex natural products. Their ability to effect mild and selective iodofunctionalization and oxidative cyclization reactions has enabled the development of elegant and efficient synthetic routes to important molecules like (-)-Platensimycin and the Manzamine alkaloids. The detailed protocols and representative data provided herein are intended to serve as a practical guide for researchers in the fields of organic synthesis and drug development.

Application Notes and Protocols for the Electrophilic Iodination of Electron-Rich Substrates with Barluenga's Reagent

For Researchers, Scientists, and Drug Development Professionals

Introduction

Barluenga's reagent, bis(pyridine)iodonium(I) tetrafluoroborate (B81430) (IPy₂BF₄), is a highly effective, mild, and versatile reagent for the electrophilic iodination of a wide array of electron-rich substrates.[1] Its stability as a solid and solubility in common organic solvents make it a convenient alternative to harsher iodinating agents.[2][3] These application notes provide detailed protocols for the synthesis of Barluenga's reagent and its application in the iodination of electron-rich aromatic compounds, supported by quantitative data and procedural diagrams.

Data Presentation

The efficacy of Barluenga's reagent in the iodination of various electron-rich aromatic compounds is demonstrated in the following table. The reactions are typically high-yielding and regioselective, favoring para-substitution for substrates with ortho-, para-directing groups.

| Entry | Substrate | Product | Conditions | Yield (%) | Reference |

| 1 | Anisole (B1667542) | 4-Iodoanisole (B42571) | CH₂Cl₂/HBF₄, rt, 5 min | 95 | [4] |

| 2 | 1,3,5-Trimethoxybenzene | 2,4,6-Triiodo-1,3,5-trimethoxybenzene | CH₂Cl₂/HBF₄, rt, 10 min | 86 | [4] |

| 3 | Toluene | 4-Iodotoluene & 2-Iodotoluene (45:55) | CH₂Cl₂/HBF₄, rt, 10 min | 75 | [4] |

| 4 | Bromobenzene | 4-Iodobromobenzene | CH₂Cl₂/HBF₄, rt, 1 h | 30 | [4] |

| 5 | Phenol | 2,4,6-Triiodophenol | CH₂Cl₂/Pyridine (B92270), rt, 5 min | 99 | [5] |

| 6 | 3,5-Dimethylphenol | 2,4,6-Triiodo-3,5-dimethylphenol | CH₂Cl₂, rt, 10 min | 99 | [5] |

Experimental Protocols

Protocol 1: Safe and Scalable Preparation of Barluenga's Reagent (IPy₂BF₄)

This protocol is adapted from a procedure published in Organic Syntheses, providing a safer alternative to methods employing mercury salts.[2][3]

Materials:

-

Silver(I) carbonate (Ag₂CO₃)

-

Tetrafluoroboric acid (HBF₄, 48 wt% in H₂O)

-

Pyridine

-

Iodine (I₂)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Diethyl ether

-

Deionized water

Procedure:

-

Preparation of Silver Tetrafluoroborate on Silica Gel:

-